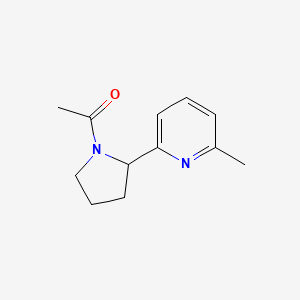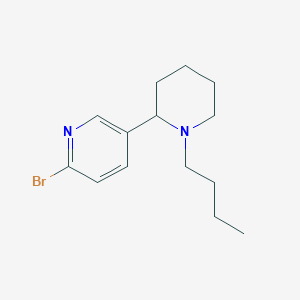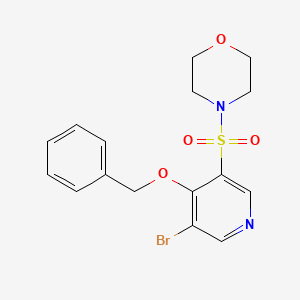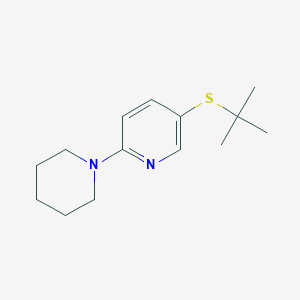
5-(tert-Butylthio)-2-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butylthio)-2-(piperidin-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-2-(piperidin-1-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions. For example, a tert-butylthiol can react with a suitable leaving group on the pyridine ring under basic conditions.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution or addition reactions. Piperidine can react with a suitable electrophile on the pyridine ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
5-(tert-Butylthio)-2-(piperidin-1-yl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of biological receptors or enzymes.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-2-(piperidin-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance binding affinity, while the tert-butylthio group can influence the compound’s lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butylthio)-2-(morpholin-4-yl)pyridine: Similar structure but with a morpholine ring instead of piperidine.
5-(tert-Butylthio)-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
5-(tert-Butylthio)-2-(piperidin-1-yl)pyridine is unique due to the combination of the tert-butylthio and piperidinyl groups, which confer distinct chemical and biological properties. The tert-butylthio group provides steric hindrance and lipophilicity, while the piperidinyl group enhances binding interactions with biological targets.
Properties
Molecular Formula |
C14H22N2S |
|---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C14H22N2S/c1-14(2,3)17-12-7-8-13(15-11-12)16-9-5-4-6-10-16/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI Key |
RPNPRSZGILSOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




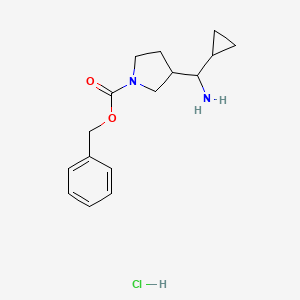

![(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800452.png)

![2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11800464.png)


![5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)
